N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a chemical compound with potential therapeutic applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities. MMB has been shown to exhibit promising anti-cancer and anti-inflammatory effects in various in vitro and in vivo models.
Applications De Recherche Scientifique
Disposition and Metabolism Studies
One area of research involves the disposition and metabolism of compounds in living organisms. For instance, the study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist, elucidates how the compound is metabolized and eliminated in humans, primarily via feces, with only negligible amounts excreted unchanged. This research highlights the compound's extensive metabolism and the principal routes involved, which could be informative for understanding similar compounds' metabolic profiles (Renzulli et al., 2011).
Neurotransmitter System Studies
Another significant application is in the study of neurotransmitter systems, where compounds like N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide may interact with specific receptors or transporters in the brain. For example, the research by Rabiner et al. (2002) demonstrates the use of a novel, selective 5-HT(1A) antagonist in assessing receptor occupancy in the human brain. Such studies are crucial for developing new therapeutic agents targeting specific neurotransmitter systems (Rabiner et al., 2002).
Diagnostic Imaging Applications
Compounds with specific receptor binding properties are also valuable in diagnostic imaging, particularly in positron emission tomography (PET) and other nuclear medicine applications. Studies like those by Pike et al. (1996) on [carbonyl-11C]WAY-100635 provide insights into the exquisite delineation of 5-HT1A receptors in the human brain, demonstrating the potential of such compounds in visualizing neurotransmitter receptor distribution and density (Pike et al., 1996).
Investigation of Disease Pathophysiology
Research applications extend to investigating the pathophysiology of diseases, such as Alzheimer's disease, where amyloid and tau pathologies play significant roles. The dynamic changes in PET amyloid and FDG imaging in different stages of Alzheimer's disease, as studied by Kadir et al. (2012), illustrate how compounds labeled for PET imaging can contribute to understanding disease progression and potential therapeutic intervention points (Kadir et al., 2012).
Safety and Dosimetry in Clinical Populations
Lastly, evaluating new compounds' safety and dosimetry in human subjects is crucial for their potential clinical applications. Studies like the one by Brier et al. (2022) on 11C-CS1P1, targeting sphingosine-1-phosphate receptor 1, highlight the importance of assessing these parameters in the development of diagnostic and therapeutic radiotracers (Brier et al., 2022).
Propriétés
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUWGYVASATWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.